Cas no 81216-93-5 (2-(5-Bromo-2-Thienyl)Quinoline)

2-(5-Bromo-2-Thienyl)Quinoline structure
81216-93-5 structure
Product Name:2-(5-Bromo-2-Thienyl)Quinoline
CAS No:81216-93-5
MF:C13H8BrNS
MW:290.178320884705
MDL:MFCD03617893
CID:708018
PubChem ID:3617284
Update Time:2025-07-19

2-(5-Bromo-2-Thienyl)Quinoline Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Bromothiophen-2-yl)quinoline
    • 2-(5-Bromo-2-thienyl)quinoline
    • 2-(5-BROMOTHIEN-2-YL)QUINOLINE
    • Quinoline,2-(5-bromo-2-thienyl)-
    • 2-(3-bromo-2-thienyl)quinoline
    • bromothienylquinoline
    • HMS1367F13
    • DTXSID70394347
    • AKOS005069668
    • MFCD03617893
    • A864583
    • J-506122
    • 2-(3-bromo-2-thienyl)quinoline;
    • 81216-93-5
    • SB69475
    • FT-0680095
    • SCHEMBL18000546
    • CS-0331007
    • 12T-0862
    • Bionet2_001179
    • 2-(5-Bromo-2-Thienyl)Quinoline
    • MDL: MFCD03617893
    • Inchi: 1S/C13H8BrNS/c14-13-8-7-12(16-13)11-6-5-9-3-1-2-4-10(9)15-11/h1-8H
    • InChI Key: AOPOKYGSLKAMCV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=CC=C3C=CC=CC3=N2)S1

Computed Properties

  • Exact Mass: 288.95600
  • Monoisotopic Mass: 288.95608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Melting Point: 130-132°C
  • PSA: 41.13000
  • LogP: 4.72580

2-(5-Bromo-2-Thienyl)Quinoline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(5-Bromo-2-Thienyl)Quinoline Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(5-Bromo-2-Thienyl)Quinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:81216-93-5)2-(5-Bromo-2-Thienyl)Quinoline
Order Number:A864583
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):714.0/413.0
Email:sales@amadischem.com

Additional information on 2-(5-Bromo-2-Thienyl)Quinoline

Introduction to 2-(5-Bromo-2-Thienyl)Quinoline (CAS No. 81216-93-5)

2-(5-Bromo-2-Thienyl)Quinoline, with the CAS number 81216-93-5, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a quinoline ring fused to a brominated thiophene moiety. The combination of these functional groups endows the molecule with a range of interesting properties, making it a valuable candidate for various applications in drug discovery and development.

The quinoline ring, a fundamental structure in many biologically active compounds, is known for its diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the bromine atom in the thiophene ring further enhances the molecule's reactivity and potential for forming stable complexes with biological targets. This makes 2-(5-Bromo-2-Thienyl)Quinoline an attractive scaffold for the design and synthesis of novel therapeutic agents.

Recent studies have highlighted the potential of 2-(5-Bromo-2-Thienyl)Quinoline in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent antitumor activity against a range of cancer cell lines. Specifically, these derivatives have demonstrated significant cytotoxic effects on breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

In addition to its antitumor properties, 2-(5-Bromo-2-Thienyl)Quinoline has also been explored for its potential as an antimicrobial agent. Studies have indicated that this compound and its derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The ability to inhibit bacterial growth is attributed to the compound's ability to disrupt cell membrane integrity and interfere with essential metabolic processes.

The structural versatility of 2-(5-Bromo-2-Thienyl)Quinoline has also made it a valuable tool in chemical biology research. Scientists have used this compound as a starting point for the development of fluorescent probes and imaging agents. By incorporating fluorophores or other functional groups into the molecular structure, researchers can create compounds that are capable of selectively binding to specific cellular targets and providing real-time visualization of biological processes. This has significant implications for understanding disease mechanisms and developing targeted therapies.

In the context of drug discovery, the synthetic accessibility of 2-(5-Bromo-2-Thienyl)Quinoline is another important factor that contributes to its appeal. The compound can be synthesized through well-established methods, such as Pd-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These synthetic routes allow for efficient and scalable production, which is crucial for advancing compounds from early-stage research to preclinical and clinical development.

Clinical trials involving derivatives of 2-(5-Bromo-2-Thienyl)Quinoline are currently underway to evaluate their safety and efficacy in treating various diseases. Preliminary results from phase I trials have shown promising outcomes, with several compounds demonstrating favorable pharmacokinetic profiles and minimal side effects. These findings provide a strong foundation for further clinical investigation and potential commercialization.

Beyond its therapeutic applications, 2-(5-Bromo-2-Thienyl)Quinoline has also found use in materials science and organic electronics. The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research in this area is ongoing, with scientists exploring ways to optimize the performance of these materials through molecular design and engineering.

In conclusion, 2-(5-Bromo-2-Thienyl)Quinoline (CAS No. 81216-93-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, chemical biology, and materials science. Its unique structural features, combined with its synthetic accessibility and diverse biological activities, make it an exciting area of study for researchers across multiple disciplines. As ongoing research continues to uncover new insights into its properties and applications, the future prospects for this compound appear promising.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81216-93-5)2-(5-Bromo-2-Thienyl)Quinoline
A864583
Purity:99%/99%
Quantity:10g/5g
Price ($):714.0/413.0
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